5-(4-bromo-3-methoxyphenyl)oxazole
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Description
5-(4-bromo-3-methoxyphenyl)oxazole is a chemical compound with the molecular formula C10H8BrNO2. It has a molecular weight of 254.08 . This compound is a solid at room temperature .
Synthesis Analysis
The synthesis of oxazole-based molecules like this compound can be achieved through the van Leusen oxazole synthesis . This method involves a two-step [3+2] cycloaddition reaction from aldehydes with TosMICs under a base condition .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The InChI code for this compound is 1S/C10H8BrNO2/c1-13-9-4-7(2-3-8(9)11)10-5-12-6-14-10/h2-6H,1H3 .Chemical Reactions Analysis
Oxazole compounds, including this compound, can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is 2-8°C .Safety and Hazards
The safety information for 5-(4-bromo-3-methoxyphenyl)oxazole indicates that it is a hazardous compound. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
Oxazole-based molecules, including 5-(4-bromo-3-methoxyphenyl)oxazole, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have shown a wide spectrum of biological activities, making them valuable for drug discovery and synthesis . Therefore, future research may focus on synthesizing various oxazole derivatives and screening them for their biological activities .
Properties
IUPAC Name |
5-(4-bromo-3-methoxyphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-13-9-4-7(2-3-8(9)11)10-5-12-6-14-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTGURDHSKMQQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CN=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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